molecular formula C21H29Cl3N2O2 B10799860 Hydroxyzine (D4 dihydrochloride)

Hydroxyzine (D4 dihydrochloride)

Cat. No.: B10799860
M. Wt: 451.8 g/mol
InChI Key: ANOMHKZSQFYSBR-DKVINNBLSA-N
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Description

Hydroxyzine (D4 dihydrochloride) is a deuterium-labeled form of hydroxyzine dihydrochloride, a first-generation antihistamine. It is primarily used for its antihistaminic, anxiolytic, and analgesic properties. Hydroxyzine is known for its ability to block histamine H1 receptors, making it effective in treating conditions such as itchiness, anxiety, insomnia, and nausea due to motion sickness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyzine dihydrochloride can be synthesized through a multi-step chemical process starting from piperazine and chlorobenzene derivatives. The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the production of hydroxyzine dihydrochloride involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Hydroxyzine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using alkyl halides.

Major Products Formed:

  • Oxidation: Formation of hydroxyzine derivatives with increased oxidation states.

  • Reduction: Production of reduced forms of hydroxyzine.

  • Substitution: Introduction of different functional groups leading to various hydroxyzine analogs.

Scientific Research Applications

Hydroxyzine dihydrochloride is widely used in scientific research due to its pharmacological properties. It is employed in studies related to:

  • Chemistry: Investigating the synthesis and structural analysis of antihistamines.

  • Biology: Studying the effects of histamine antagonists on biological systems.

  • Medicine: Researching the therapeutic potential of hydroxyzine in treating anxiety disorders, allergic reactions, and other conditions.

  • Industry: Developing new pharmaceutical formulations and improving drug delivery systems.

Mechanism of Action

Hydroxyzine dihydrochloride exerts its effects by blocking histamine H1 receptors. This blockade prevents histamine from binding to its receptors, thereby reducing symptoms such as itching, swelling, and allergic reactions. Additionally, hydroxyzine has anxiolytic properties, likely due to its antagonistic effects on serotonin receptors.

Molecular Targets and Pathways Involved:

  • Histamine H1 Receptors: Primary target for antihistaminic effects.

  • Serotonin Receptors: Contributes to its anxiolytic properties.

Comparison with Similar Compounds

  • Diphenhydramine

  • Cetirizine

  • Loratadine

  • Fexofenadine

  • Meclizine

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Properties

Molecular Formula

C21H29Cl3N2O2

Molecular Weight

451.8 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i14D2,16D2;;

InChI Key

ANOMHKZSQFYSBR-DKVINNBLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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